2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a pyrazinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline, pyrazine-2-carboxaldehyde, and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2,6-dimethylaniline with pyrazine-2-carboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Acylation: The imine intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted acetamides.
Scientific Research Applications
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group and the pyrazinylmethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the pyrazinylmethyl group.
N-(2,6-Dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the chloro group.
2-Chloro-N-(phenyl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide is unique due to the presence of both the chloro group and the pyrazinylmethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
95037-99-3 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O/c1-11-4-3-5-12(2)15(11)19(14(20)8-16)10-13-9-17-6-7-18-13/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
KFLJOMIKHSLANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=NC=CN=C2)C(=O)CCl |
Origin of Product |
United States |
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